molecular formula C12H13NO2 B8523150 4-(Tetrahydropyran-2-yloxy)benzonitrile

4-(Tetrahydropyran-2-yloxy)benzonitrile

Número de catálogo: B8523150
Peso molecular: 203.24 g/mol
Clave InChI: IOKJUQBMNLPGKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Tetrahydropyran-2-yloxy)benzonitrile (CAS: 884507-34-0) is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . Its structure consists of a benzonitrile core substituted with a tetrahydropyran-2-yloxy group. This moiety enhances the compound’s stability and solubility in organic solvents, making it valuable in pharmaceutical intermediates and agrochemical synthesis. The compound is synthesized via nucleophilic substitution or coupling reactions, often involving tetrahydropyran derivatives and activated benzonitrile precursors .

Propiedades

Fórmula molecular

C12H13NO2

Peso molecular

203.24 g/mol

Nombre IUPAC

4-(oxan-2-yloxy)benzonitrile

InChI

InChI=1S/C12H13NO2/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,12H,1-3,8H2

Clave InChI

IOKJUQBMNLPGKO-UHFFFAOYSA-N

SMILES canónico

C1CCOC(C1)OC2=CC=C(C=C2)C#N

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

4-[(Tetrahydro-2H-pyran-2-ylmethoxy)methyl]benzonitrile
  • Molecular Formula: C₁₄H₁₇NO₂
  • Molecular Weight : 231.29 g/mol
  • Key Differences: The addition of a methoxymethyl group to the tetrahydropyran ring increases molecular weight and steric bulk.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Molecular Formula: C₁₃H₁₆BNO₂
  • Molecular Weight : 229.08 g/mol
  • Key Differences : The dioxaborolane group introduces boron, enabling participation in Suzuki-Miyaura cross-coupling reactions. This contrasts with the tetrahydropyranyloxy group, which lacks such reactivity, limiting the parent compound’s utility in metal-catalyzed syntheses .

Substituent Position and Electronic Effects

4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile
  • Molecular Formula: C₁₉H₁₈BrNO₃
  • Molecular Weight : 388.26 g/mol
  • Key Differences : The bromine atom on the aromatic ring provides a site for further functionalization (e.g., Grignard reactions), while the tetrahydropyranyloxymethyl group adds steric hindrance. This compound’s dual functionality makes it more versatile in multi-step syntheses compared to the simpler benzonitrile derivative .
2-(Tetrahydro-2H-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Molecular Formula: C₁₈H₂₄BNO₄
  • Molecular Weight : 329.20 g/mol
  • Key Differences : The combination of a boronate ester and tetrahydropyranyloxy group creates a bifunctional intermediate. This structure is tailored for sequential cross-coupling and protection/deprotection strategies, unlike the parent compound, which lacks boronate reactivity .
4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]benzonitrile (TMC278/rilpivirine)
  • Key Differences: This HIV non-nucleoside reverse transcriptase inhibitor features a cyanoethenyl group and dimethylphenyl substituents, which enhance amphiphilicity and oral bioavailability. The tetrahydropyranyloxy group in 4-(Tetrahydropyran-2-yloxy)benzonitrile lacks such tailored amphiphilic properties, limiting its direct pharmacological applicability .
4-[2-(1-Piperidine)ethoxy]benzoic Acid Hydrochloride
  • Molecular Formula: C₁₄H₁₈ClNO₃
  • Molecular Weight : 283.75 g/mol
  • Key Differences : The carboxylic acid and piperidine groups increase polarity and enable salt formation, improving water solubility. In contrast, the nitrile group in 4-(Tetrahydropyran-2-yloxy)benzonitrile is less polar, favoring organic-phase reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity References
4-(Tetrahydropyran-2-yloxy)benzonitrile C₁₂H₁₃NO₂ 203.24 Nitrile, tetrahydropyranyloxy Pharmaceutical intermediates
4-[(Tetrahydro-2H-pyran-2-ylmethoxy)methyl]benzonitrile C₁₄H₁₇NO₂ 231.29 Nitrile, methoxymethyl-tetrahydropyran Lipophilic drug design
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₃H₁₆BNO₂ 229.08 Nitrile, boronate ester Suzuki-Miyaura coupling
4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile C₁₉H₁₈BrNO₃ 388.26 Nitrile, bromine, tetrahydropyranyloxymethyl Multi-step synthesis
TMC278/rilpivirine C₂₂H₁₈N₆ 366.42 Nitrile, cyanoethenyl, dimethylphenyl HIV therapy

Key Findings and Insights

  • Reactivity : The tetrahydropyranyloxy group in 4-(Tetrahydropyran-2-yloxy)benzonitrile provides steric protection for hydroxyl groups but lacks the versatility of boronate esters (e.g., cross-coupling) or bromine (e.g., substitution reactions) .
  • Solubility and Bioavailability : Compared to analogues with carboxylic acids or piperidine groups, the nitrile and tetrahydropyranyloxy combination offers moderate lipophilicity, suitable for organic synthesis but less ideal for aqueous formulations .
  • Structural Complexity : Derivatives with methoxymethyl or boronate groups require additional synthetic steps but enable tailored applications in drug discovery and materials science .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.